Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D-
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Overview
Description
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is often utilized in the formulation of personal care products, detergents, and as an intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- typically involves the reaction of lauric acid with (3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The process may involve steps such as esterification, neutralization, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through processes such as distillation, crystallization, or filtration to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: The compound is used in the formulation of personal care products, detergents, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can enhance the delivery of therapeutic agents across cell membranes. Additionally, the compound may interact with specific molecular targets and pathways, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Stearoyl-L-carnitine: Another quaternary ammonium compound with similar surfactant properties.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Used in similar applications as a cation-generating agent.
L-Carnitine octadecanoyl ester: Shares structural similarities and is used in related applications.
Uniqueness
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- is unique due to its specific combination of functional groups, which confer distinct surfactant properties and biological activity. Its ability to interact with biological membranes and enhance permeability makes it particularly valuable in drug delivery and other biomedical applications.
Properties
CAS No. |
25518-53-0 |
---|---|
Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(3S)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m0/s1 |
InChI Key |
FUJLYHJROOYKRA-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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